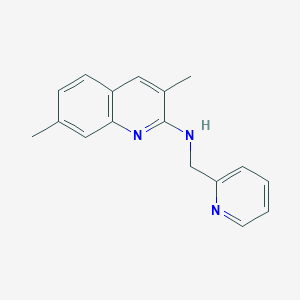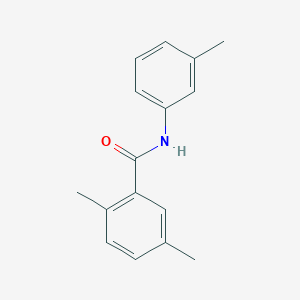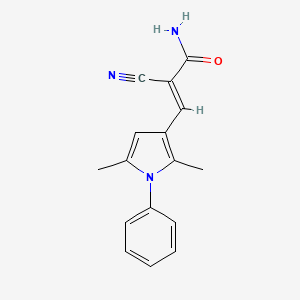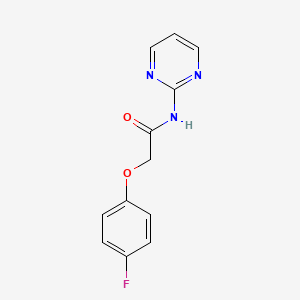
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EPAG, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EPAG is a member of the sulfonylurea family of compounds and has been shown to possess potent hypoglycemic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of EPAG is complex and involves multiple pathways. In diabetes research, EPAG has been shown to stimulate insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels and subsequent depolarization of the cell membrane. This depolarization triggers the influx of calcium ions, which in turn stimulates insulin secretion. In cancer research, EPAG has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. In inflammation research, EPAG has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
EPAG has been shown to possess a wide range of biochemical and physiological effects. In diabetes research, EPAG has been shown to lower blood glucose levels by stimulating insulin secretion and enhancing glucose uptake in peripheral tissues. In cancer research, EPAG has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, EPAG has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
EPAG has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale with high yields. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, EPAG also has some limitations for use in lab experiments. It is a highly potent compound that requires careful handling and storage. It may also have some toxic effects at high concentrations, which need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on EPAG. In diabetes research, EPAG may be further studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. In cancer research, EPAG may be further studied for its potential use as an anti-tumor agent for the treatment of various types of cancer. In inflammation research, EPAG may be further studied for its potential use as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, the mechanism of action of EPAG may be further elucidated to gain a better understanding of its biochemical and physiological effects.
Synthesemethoden
The synthesis of EPAG involves the reaction of 2-ethylbenzenamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine to form the final product, EPAG. The overall synthesis of EPAG is a relatively straightforward process and can be carried out on a large scale with high yields.
Wissenschaftliche Forschungsanwendungen
EPAG has been extensively studied for its potential application in the treatment of various diseases, including diabetes, cancer, and inflammation. In diabetes research, EPAG has been shown to possess potent hypoglycemic effects by stimulating insulin secretion and enhancing glucose uptake in peripheral tissues. In cancer research, EPAG has been shown to possess anti-tumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. In inflammation research, EPAG has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13-8-6-7-11-15(13)18(12-16(17)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSLWYJJNWSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)


![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)